molecular formula C10H7FN2O B6159083 6-fluoro-2-isocyanato-1-methyl-1H-indole CAS No. 2649071-98-5

6-fluoro-2-isocyanato-1-methyl-1H-indole

Cat. No.: B6159083
CAS No.: 2649071-98-5
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H7FN2O It is an indole derivative, characterized by the presence of a fluorine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-isocyanato-1-methyl-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 6-fluoro-1-methylindole with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.

    Cycloaddition: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran.

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used. The reactions are often performed in acidic or neutral conditions, with solvents like acetic acid or nitrobenzene.

    Cycloaddition: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like transition metal complexes. The reactions are typically carried out at elevated temperatures and pressures.

Major Products Formed

    Nucleophilic Substitution: Urea or carbamate derivatives.

    Electrophilic Substitution: Halogenated or nitrated indole derivatives.

    Cycloaddition: Heterocyclic compounds with fused ring systems.

Scientific Research Applications

6-fluoro-2-isocyanato-1-methyl-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the function or activity of the target molecules, leading to various biological effects. Additionally, the indole ring can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1-methylindole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

    2-isocyanato-1-methylindole: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    6-chloro-2-isocyanato-1-methyl-1H-indole: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.

Uniqueness

6-fluoro-2-isocyanato-1-methyl-1H-indole is unique due to the presence of both the fluorine atom and the isocyanate group on the indole ring. The fluorine atom can enhance the compound’s stability and lipophilicity, while the isocyanate group provides a reactive site for covalent modification of biomolecules. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2649071-98-5

Molecular Formula

C10H7FN2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.